
C15H26O7Tm
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C15H26O7Tm is a complex organometallic compound. This compound contains thulium ™, a rare earth element, and is characterized by its unique chemical structure and properties. Thulium compounds are known for their applications in various fields, including electronics, medical imaging, and laser technology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C15H26O7Tm typically involves the coordination of thulium ions with organic ligands. One common method is the reaction of thulium chloride (TmCl3) with a suitable organic ligand in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of This compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and solvent composition to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
C15H26O7Tm: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state thulium compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state thulium species.
Substitution: Ligand substitution reactions can occur, where the organic ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thulium oxides, while reduction can produce thulium hydrides. Substitution reactions result in new thulium-ligand complexes.
Aplicaciones Científicas De Investigación
C15H26O7Tm: has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in bioimaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Investigated for its potential in targeted drug delivery and cancer therapy.
Industry: Utilized in the production of high-performance materials and electronic devices.
Mecanismo De Acción
The mechanism of action of C15H26O7Tm involves its interaction with molecular targets through coordination chemistry. The thulium ion can form stable complexes with various ligands, influencing the reactivity and stability of the compound. In biological systems, the compound can interact with cellular components, leading to specific biochemical effects.
Comparación Con Compuestos Similares
C15H26O7Tm: can be compared with other thulium compounds such as C15H26O6Tm and C15H26O8Tm . These compounds share similar structural features but differ in their chemical reactivity and applications. The presence of different ligands and oxidation states in these compounds highlights the versatility and uniqueness of This compound in various applications.
List of Similar Compounds
- C15H26O6Tm
- C15H26O8Tm
- C15H26O7Yb (Ytterbium analog)
- C15H26O7Er (Erbium analog)
Propiedades
Fórmula molecular |
C15H26O7Tm |
|---|---|
Peso molecular |
487.30 g/mol |
Nombre IUPAC |
4-hydroxypent-3-en-2-one;thulium;hydrate |
InChI |
InChI=1S/3C5H8O2.H2O.Tm/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2; |
Clave InChI |
CIFWQYBVUMNBGO-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Tm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,2H,3H-Naphtho[2,1-b]pyran-2-amine](/img/structure/B15146118.png)
![6-[2-(4-Hydroxyphenyl)ethenyl]-4-methoxypyran-2-one](/img/structure/B15146120.png)
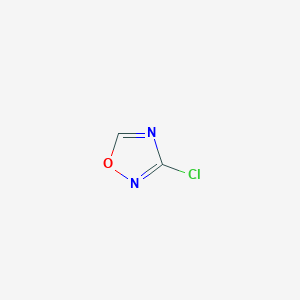
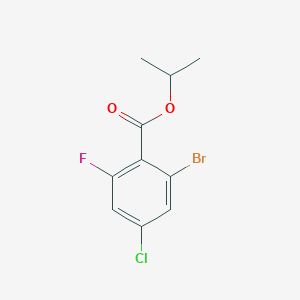
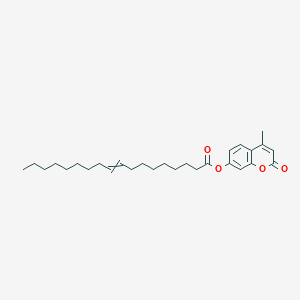
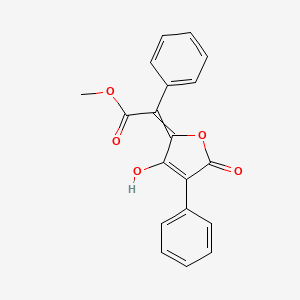
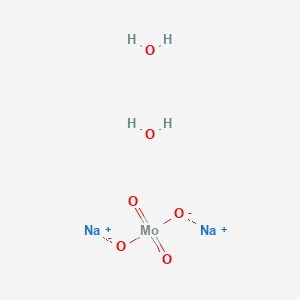
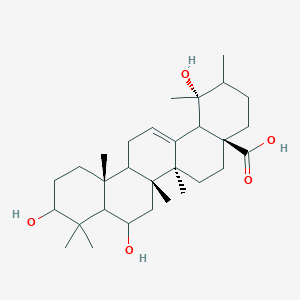
![(5S)-5-[(8R,10R,14R)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one](/img/structure/B15146168.png)
![[(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate](/img/structure/B15146170.png)
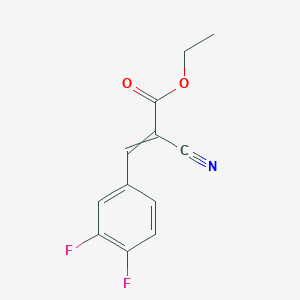
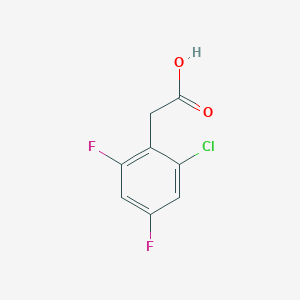
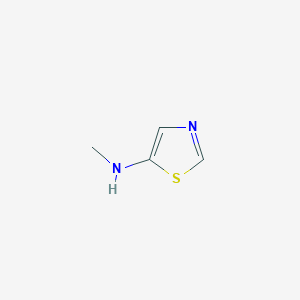
![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B15146203.png)
